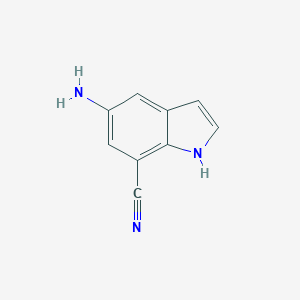

5-amino-1H-indole-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

196205-12-6 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

5-amino-1H-indole-7-carbonitrile |

InChI |

InChI=1S/C9H7N3/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h1-4,12H,11H2 |

InChI Key |

CTSQWJSRMOOUNW-UHFFFAOYSA-N |

SMILES |

C1=CNC2=C(C=C(C=C21)N)C#N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)N)C#N |

Synonyms |

1H-Indole-7-carbonitrile, 5-amino- |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1h Indole 7 Carbonitrile and Its Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Synthesis

The construction of the 5-amino-1H-indole-7-carbonitrile core can be approached in two primary ways: by building the indole ring with the amino and carbonitrile groups already incorporated into the precursors, or by functionalizing a pre-existing indole scaffold.

Strategies for Regioselective Introduction of Amino and Carbonitrile Functionalities

A key challenge in the synthesis of polysubstituted indoles is achieving the desired regiochemistry. For this compound, this involves the specific placement of an amino group at the C-5 position and a carbonitrile group at the C-7 position.

Another approach is the Sandmeyer reaction, a versatile method for converting primary aromatic amines into a variety of functional groups, including nitriles. nih.gov While not directly reported for the synthesis of this compound from a di-amino precursor, this reaction is a standard tool in aromatic chemistry for the introduction of a cyano group.

Synthesis of the Indole Core with Pre-existing Substituents

Constructing the indole ring from acyclic or heterocyclic precursors that already contain the required amino and carbonitrile functionalities is a powerful strategy.

A notable example is the cyclization of a substituted pyrrole (B145914) precursor. Specifically, 5-amino-1H-pyrrole-3-carbonitrile can be reacted with α,β-unsaturated ketones in a solvent like dimethylformamide (DMF) at elevated temperatures. This reaction proceeds via a conjugate addition followed by cyclization to construct the indole skeleton, yielding this compound. For instance, the reaction with methyl vinyl ketone has been shown to produce the target compound.

Another classical approach that can be adapted is the Friedel-Crafts acylation. Starting from 5-aminoindole (B14826), a reaction with oxalyl dichloride can introduce a glyoxylyl chloride moiety at the C-7 position, influenced by the directing effect of the C-5 amino group. This intermediate can then be converted to the corresponding oxime, which upon acid-catalyzed dehydration and decarboxylation, yields the C-7 carbonitrile.

Direct Functionalization and Derivatization of this compound

Once synthesized, this compound offers three primary sites for further chemical modification: the C-5 amino group, the C-7 carbonitrile group, and the indole nitrogen (N-1). The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the benzene (B151609) portion of the indole ring influences the reactivity of each site.

Reactions Involving the C-5 Amino Group

The C-5 amino group is a versatile handle for a variety of transformations, including acylation, sulfonylation, and diazotization reactions.

Acylation and Sulfonylation: The primary amino group at the C-5 position is expected to readily undergo acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides in the presence of a suitable base. These reactions would yield the corresponding N-acyl and N-sulfonyl derivatives, respectively. The reactivity of the C-5 amino group in other 5-aminoindoles towards such electrophiles is well-documented.

Diazotization: As a primary aromatic amine, the C-5 amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.govrsc.org The resulting diazonium salt is a valuable intermediate that can be converted to a wide range of other functional groups through Sandmeyer-type reactions. For example, treatment with copper(I) halides could introduce halogens at the C-5 position, or reaction with other nucleophiles could lead to further diversification.

| Reaction Type | Reagents | Expected Product |

| Acylation | Acyl chloride/anhydride (B1165640), Base | 5-acylamino-1H-indole-7-carbonitrile |

| Sulfonylation | Sulfonyl chloride, Base | 5-sulfonylamino-1H-indole-7-carbonitrile |

| Diazotization | NaNO₂, HCl | 7-cyano-1H-indol-5-yl diazonium chloride |

Transformations at the C-7 Carbonitrile Group

The carbonitrile group at the C-7 position is a valuable functional group that can be converted into other important moieties such as carboxylic acids, amines, and potentially participate in cycloaddition reactions.

Hydrolysis: The C-7 carbonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heating. ntu.edu.sgcommonorganicchemistry.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com This would provide 5-amino-1H-indole-7-carboxylic acid, a derivative with different physical and chemical properties, including potentially stronger hydrogen bonding capabilities.

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. organic-chemistry.orgchemguide.co.ukwikipedia.org This would yield 5-amino-7-(aminomethyl)-1H-indole, introducing another basic center into the molecule. The choice of reducing agent would need to be carefully considered to avoid the reduction of other functional groups.

Cycloaddition Reactions: While less common for aromatic nitriles, the carbonitrile group could potentially participate in cycloaddition reactions under specific conditions to form heterocyclic rings fused at the 6 and 7-positions of the indole core.

| Reaction Type | Reagents | Expected Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 5-amino-1H-indole-7-carboxylic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | 5-amino-7-(aminomethyl)-1H-indole |

Modifications on the Indole Nitrogen (N-1)

The indole nitrogen (N-1) is another key site for functionalization, with alkylation and arylation being the most common transformations.

N-Alkylation: The N-H proton of the indole can be deprotonated with a suitable base, such as sodium hydride, to form an indolide anion. This anion can then react with various alkylating agents (e.g., alkyl halides) to introduce an alkyl group at the N-1 position. This is a general and widely used method for the N-functionalization of indoles.

N-Arylation: The N-1 position can also be arylated using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction typically involves an aryl halide, a palladium catalyst with a suitable ligand, and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the indole nitrogen. The copper-catalyzed Ullmann condensation is another classical method for N-arylation of indoles.

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | 5-amino-1-alkyl-1H-indole-7-carbonitrile |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | 5-amino-1-aryl-1H-indole-7-carbonitrile |

Multicomponent Reaction Strategies for Analog Development

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, aligning with the principles of green chemistry by minimizing waste and saving resources. nih.govnih.gov These reactions are particularly valuable for generating a library of structurally diverse analogs. cornell.edu

One notable MCR approach for indole synthesis involves a one-pot, three-component reaction. For instance, the synthesis of indolyl-5H-chromeno[2,3-b]pyridine derivatives has been achieved by reacting substituted indoles, salicylaldehydes, and 2-aminopropene-1,1,3-tricarbonitrile with trimethylamine (B31210) as a catalyst under microwave irradiation. tandfonline.com This method highlights the potential of MCRs to rapidly construct complex indole-containing scaffolds.

Another example is the Ugi four-component reaction (U-4CR), which can be followed by a Pictet-Spengler cyclization to produce complex polycyclic indole-containing compounds from simple starting materials. nih.gov While not directly yielding this compound, these MCRs demonstrate the power of this strategy in creating diverse indole derivatives. For the development of analogs of this compound, a hypothetical MCR could involve the reaction of a suitably substituted aniline, an aldehyde, an isocyanide, and a source of cyanide in a one-pot process.

The development of novel MCRs continues to be an active area of research. For example, a pseudo-five-component reaction has been used to synthesize spiro[indole-3,2′-pyrrole] compounds. nih.gov Such innovative approaches could be adapted for the synthesis of novel analogs of this compound.

Catalytic Methods in the Synthesis of this compound Scaffolds

Catalysis plays a crucial role in the synthesis of indole scaffolds, offering milder reaction conditions and improved efficiency. Both metal- and organo-catalysis have been employed in the construction of the indole ring system and the introduction of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, also provide a route to the indole scaffold. This can be followed by an acid-mediated cyclization to form the indole ring. For instance, coupling a 3-cyano-pyrrole derivative with a propargyl amine using a Pd(PPh₃)₄ catalyst and a copper iodide co-catalyst can lead to the formation of the indole skeleton.

Furthermore, catalytic methods are instrumental in developing analogs. For example, a catalytic, regio-, diastereo-, and enantioselective multicomponent process has been used to generate a primary hub that can be divergently synthesized into various indole alkaloid scaffolds. nih.gov This highlights the power of catalysis in creating complex and diverse molecular architectures based on the indole core.

Novel nanocatalysts are also being explored for the synthesis of related heterocyclic compounds. For instance, a copper-immobilized layered double hydroxide (B78521) (LDH) nanocatalyst has been effectively used in the three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.govresearchgate.netrsc.org This suggests the potential for developing similar catalytic systems for the synthesis of this compound and its analogs.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

| Synthetic Method | Number of Steps | Key Reagents | Temperature (°C) | Overall Yield (%) | Purity (%) | Reference |

| Nitration-Reduction | 2 | HNO₃, H₂/Pd or Ra-Ni | 0–50 | 75–78 | 98 | |

| Friedel-Crafts/Decarboxylation | 3 | Oxalyl chloride, NH₂OH·HCl | 25–110 | 59 | 97 | |

| Pyrrole Cyclization | 2 | Pd(PPh₃)₄, CuI | 120 | 58–63 | 93 |

This table provides a comparative overview of different synthetic methods for this compound.

The cyclization of a pyrrole precursor via a palladium-catalyzed cross-coupling and subsequent acid-mediated cyclization offers a reasonable yield (58-63%). This method requires stringent anaerobic conditions, which can be a drawback for large-scale synthesis.

From a green chemistry perspective , multicomponent reactions (MCRs), although not yet explicitly reported for the direct synthesis of this compound, are inherently advantageous. nih.govnih.gov They exhibit high atom economy, reduce the number of synthetic steps, and minimize waste generation. nih.govnih.gov The development of a catalytic MCR for this target compound would represent a significant advancement in terms of both efficiency and environmental friendliness. The use of microwave irradiation in conjunction with MCRs can further enhance reaction rates and reduce energy consumption, aligning with green chemistry principles. tandfonline.com

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1h Indole 7 Carbonitrile

Electronic Properties and Their Influence on Reactivity

The reactivity of 5-amino-1H-indole-7-carbonitrile is fundamentally governed by the electronic nature of its substituents and their positions on the indole (B1671886) ring. The amino group (-NH₂) at the C5 position acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic system. Conversely, the carbonitrile group (-CN) at the C7 position is a potent electron-withdrawing group, primarily through the inductive effect.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these properties. chemrxiv.orgchemrxiv.org DFT calculations can map the molecular electrostatic potential (MEP), providing a visual representation of electron distribution. For this compound, the MEP would likely show a high electron density around the amino group and the C4/C6 positions, and a region of lower electron density near the carbonitrile group. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's behavior in pericyclic and charge-transfer reactions. rsc.org The electron-donating amino group raises the energy of the HOMO, making the molecule a better electron donor, while the electron-withdrawing cyano group lowers the energy of the LUMO, making it a better electron acceptor.

This electronic profile has significant consequences for reactivity. For instance, in electrophilic substitution reactions, the activating effect of the amino group directs incoming electrophiles. DFT calculations have suggested that the amino group at C5 can electronically deactivate the C3 position, which is typically the most reactive site in unsubstituted indoles, thereby favoring functionalization at other positions, such as C7 during Friedel-Crafts acylation.

Table 1: Influence of Electronic Properties on Reactivity

| Property | Influence on Reactivity | Predicted Reactive Sites |

| Electron-Donating Amino Group (-NH₂) at C5 | Increases overall electron density of the ring system, enhances nucleophilicity. | C4, C6, and the amino nitrogen itself. |

| Electron-Withdrawing Carbonitrile Group (-CN) at C7 | Decreases electron density, particularly at C7; stabilizes anionic intermediates. | The carbon of the nitrile group (electrophilic), and the indole nitrogen (for deprotonation). |

| Combined "Push-Pull" Effect | Creates a polarized molecule, directing regioselectivity in various reactions. | Favors electrophilic attack at positions activated by the amino group and nucleophilic attack or modification at the carbonitrile. |

| HOMO/LUMO Energies | The high HOMO energy facilitates reactions with electrophiles, while the low LUMO energy allows for reactions with nucleophiles. | Governs participation in cycloaddition and charge-transfer complex formation. |

Reaction Pathways of the Amino Group in Electrophilic and Nucleophilic Processes

The amino group at the C5 position is a key functional handle for derivatization, participating in a variety of both electrophilic and nucleophilic reactions.

Electrophilic Reactions on the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily reacting with a range of electrophiles.

Acylation: The amino group can be acylated to form amides. This reaction is not only a common transformation but is also used as a protecting strategy for the amino group. Reagents such as acetic anhydride (B1165640) or acyl chlorides in the presence of a base can be used for this purpose. bhu.ac.insemanticscholar.org For instance, rhodium-catalyzed acylation has been demonstrated for the C7 position of indolines, a related saturated scaffold. acs.org

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide.

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides, though controlling the degree of alkylation can be challenging. Reductive amination provides a more controlled method for introducing alkyl groups.

Transformations via Diazonium Salts (Nucleophilic Processes): The primary aromatic amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. nih.govgrafiati.comresearchgate.net

Halogenation: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) allows for the introduction of chloro and bromo substituents at the C5 position. nih.gov

Cyanation: The use of copper(I) cyanide would replace the amino group with another carbonitrile group.

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to the formation of the 5-hydroxy derivative.

The synthesis of this compound itself is often achieved through the reduction of the corresponding 5-nitro derivative. d-nb.info This reduction is typically carried out using methods like catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon (Pd/C), or with reducing agents like iron in the presence of an acid. acs.org Care must be taken to avoid the reduction of the carbonitrile group under these conditions.

Chemical Transformations Involving the Carbonitrile Moiety

The carbonitrile group at the C7 position is a versatile functional group that can be converted into several other important moieties. evitachem.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding 7-carboxamide derivative (5-amino-1H-indole-7-carboxamide). evitachem.com More vigorous conditions can lead to complete hydrolysis to the carboxylic acid (5-amino-1H-indole-7-carboxylic acid).

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions than those used for nitro group reduction. This would yield (5-amino-1H-indol-7-yl)methanamine, a diaminoindole derivative.

Cycloaddition to form Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide in the presence of a Lewis acid (like zinc chloride) or an ammonium (B1175870) salt, to form a tetrazole ring. nih.govmdpi.com This reaction would convert this compound into the corresponding 5-(1H-tetrazol-5-yl)-1H-indol-5-amine, a compound with potential applications as a carboxylic acid bioisostere. The mechanism of this reaction is thought to proceed through the formation of an imidoyl azide intermediate, which then cyclizes. acs.org

Cyclization and Annulation Reactions of this compound Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbonitrile (or a derivative thereof), makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions, often involving intramolecular or intermolecular condensation and cyclization, lead to the formation of polycyclic indole derivatives with potential biological activities.

A prominent example is the synthesis of pyrimido[5,4-e]indole systems. These are typically constructed by reacting a 5-aminoindole (B14826) derivative with a suitable three-carbon electrophilic partner.

Reaction with β-Diketones/β-Ketoesters: Condensation of this compound with a β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of an acid catalyst would likely lead to the formation of a fused pyrimidine (B1678525) ring, yielding a substituted pyrimido[5,4-e]indole.

From 3-Cyanoacetylindole: In a related multicomponent reaction, 3-cyanoacetyl indole, 1H-tetrazole-5-amine, and various aldehydes can react to form 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov This highlights the utility of the aminonitrile synthon in building complex heterocyclic structures.

Synthesis of Pyrimido[4,5-b]indoles: While a different regioisomer, the synthesis of pyrimido[4,5-b]indoles often starts from aminoindole precursors, demonstrating the general reactivity pattern. For example, 2-aminobenzonitrile (B23959) can be a starting point for constructing the pyrimido[5,4-b]indole core. acs.org Similarly, four-component reactions of indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide can yield 9H-pyrimido[4,5-b]indoles. mdpi.com

These examples from related systems strongly suggest that this compound is a valuable building block for creating a variety of fused-ring systems, particularly those containing a pyrimidine ring fused to the 'e' face of the indole.

Table 2: Potential Cyclization Reactions of this compound

| Reactant(s) | Resulting Fused System | Reaction Type |

| β-Dicarbonyl Compounds (e.g., Acetylacetone) | Pyrimido[5,4-e]indole | Condensation/Cyclization |

| Formamide | Pyrimido[5,4-e]indol-4-amine | Condensation |

| Isothiocyanates followed by cyclization | Thieno[2,3-e]pyrimido[5,4-b]indole derivatives | Addition/Cyclization |

| α-Halo-ketones/esters | Fused pyrazine (B50134) or oxazine (B8389632) rings | Alkylation/Cyclization |

Computational and Experimental Mechanistic Studies of Key Reactions

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes. This is achieved through a combination of computational modeling and experimental investigations.

Computational chemistry, particularly DFT, is a powerful tool for mapping the potential energy surface of a reaction. royalsocietypublishing.org This allows for the calculation of the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Predicting Regioselectivity: As mentioned earlier, DFT calculations have been used to explain the regioselectivity of Friedel-Crafts acylation on the 5-aminoindole scaffold, suggesting that the transition state for attack at C7 is lower in energy than at C3.

Understanding Cyclization Pathways: For cyclization reactions, such as the formation of fused indoles, DFT can be used to compare different possible pathways. For instance, in the biosynthesis of hapalindole, DFT calculations showed that a 6-exo-trig cyclization proceeds through a low-energy transition state upon protonation of the indolenine nitrogen. nih.gov Similar analyses can be applied to the cyclization reactions of this compound to determine the most favorable ring-closing pathway.

Role of Catalysts: Transition state analysis can elucidate the role of a catalyst in a reaction. Studies on rhodium- and indium-catalyzed cyclizations to form polycyclic indolines have used DFT to analyze the distortion/interaction energies within the transition states, explaining the observed regio- and diastereoselectivity. rsc.org These computational models can reveal how the catalyst binds to the substrate and lowers the activation energy of the desired reaction path.

While transition states are fleeting, reaction intermediates can sometimes be observed, isolated, or trapped, providing direct evidence for a proposed mechanism.

Spectroscopic Characterization: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying intermediates. For example, solid-state NMR, combined with DFT calculations, has been used to characterize hydroxylated intermediates in the solid-state Friedel-Crafts reaction of indoles. unito.itscirp.org In situ monitoring of a reaction by NMR can track the appearance and disappearance of signals corresponding to intermediates.

X-ray Crystallography: In favorable cases, reaction intermediates can be crystallized and their structures determined by single-crystal X-ray diffraction. This provides unambiguous proof of their structure. For instance, X-ray crystallography has been used to confirm the structure of intermediates in Friedel-Crafts acylations, verifying the regioselectivity of the reaction. Similarly, the structure of an electron-donor-acceptor (EDA) complex, which acts as a key intermediate in the photochemical alkylation of indoles, has been characterized by X-ray analysis. escholarship.org

Trapping Experiments: Unstable intermediates can sometimes be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. This provides indirect evidence for the existence of the intermediate.

By combining these computational and experimental approaches, a detailed and nuanced understanding of the chemical reactivity of this compound can be achieved, paving the way for its strategic use in the synthesis of more complex and potentially valuable molecules.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Amino 1h Indole 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.

One-dimensional NMR spectroscopy would provide the initial and most fundamental structural information for 5-amino-1H-indole-7-carbonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals would provide information about the electronic environment of the protons. For instance, aromatic protons on the indole (B1671886) ring would typically resonate in the downfield region (around 6.5-8.0 ppm), while the protons of the amino group (-NH₂) and the N-H of the indole ring would likely appear as broader signals. The integration of these signals would correspond to the number of protons in each environment. Furthermore, spin-spin coupling between adjacent protons would result in signal splitting (multiplicity), providing valuable information about the connectivity of the protons in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in this compound. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For example, the carbon of the nitrile group (-C≡N) would be expected in the 115-125 ppm range, while the aromatic carbons of the indole ring would appear between 100 and 150 ppm. Quaternary carbons, those without any attached protons, would typically show weaker signals.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar indole derivatives.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H1 (N-H) | broad, ~11.0 | - |

| H2 | ~7.0-7.5 | ~120-130 |

| H3 | ~6.5-7.0 | ~100-110 |

| H4 | ~7.0-7.5 | ~115-125 |

| H6 | ~6.5-7.0 | ~110-120 |

| NH₂ | broad, ~4.0-5.0 | - |

| C2 | - | ~120-130 |

| C3 | - | ~100-110 |

| C3a | - | ~125-135 |

| C4 | - | ~115-125 |

| C5 | - | ~140-150 |

| C6 | - | ~110-120 |

| C7 | - | ~90-100 |

| C7a | - | ~130-140 |

| CN | - | ~115-125 |

Note: This table is illustrative and does not represent actual experimental data.

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the indole ring. Cross-peaks in the COSY spectrum would connect signals from protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would provide information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For this compound, HMBC would be critical in confirming the positions of the amino and cyano groups on the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations between protons that are in close proximity, which is valuable for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (indole) | 3300-3500 | Stretching |

| N-H (amino) | 3300-3500 (two bands) | Asymmetric and Symmetric Stretching |

| C≡N (nitrile) | 2210-2260 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

| N-H | 1550-1650 | Bending |

Note: This table is illustrative and does not represent actual experimental data.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would provide a unique vibrational signature for the molecule. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a complete assignment of the vibrational modes could be achieved, offering insights into the molecule's conformation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement would allow for the determination of the exact elemental formula of the compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

The molecular formula for this compound is C₉H₇N₃, which corresponds to a calculated molecular weight of approximately 157.17 g/mol chemicalbook.com. In mass spectrometry, this would be observed as the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), depending on the ionization technique employed.

The fragmentation pattern of this compound under electron impact (EI) or collision-induced dissociation (CID) is expected to show characteristic losses related to its functional groups. While a specific mass spectrum for this compound is not publicly available, the fragmentation of related indole derivatives provides insights into its likely behavior. A common fragmentation pathway for indoles involves the loss of hydrogen cyanide (HCN) from the pyrrole (B145914) ring, which would result in a fragment ion with a mass-to-charge ratio (m/z) of 130 scirp.org.

Further fragmentation could involve the cleavage of the amino group. For instance, the mass spectrum of 5-aminoindole (B14826), a structurally similar compound, shows a prominent molecular ion peak and subsequent fragmentation massbank.eu. For this compound, the presence of the cyano group at the 7-position would also influence the fragmentation, potentially leading to the loss of a CN radical or related fragments. The stability of the aromatic indole core would likely result in the indole ring itself being a stable fragment.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| Predicted [M+H]⁺ | m/z 158 |

| Predicted Key Fragments | Loss of HCN, Loss of NH₂, Indole cation |

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry is an invaluable tool for real-time reaction monitoring and the assessment of product purity. Its high sensitivity and selectivity allow for the detection of reactants, intermediates, products, and byproducts in a reaction mixture acs.org.

In the synthesis of this compound, mass spectrometry can be coupled with a liquid chromatography system (LC-MS) to monitor the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals, the consumption of starting materials and the formation of the desired product can be tracked by observing the changes in the intensities of their respective molecular ion peaks acs.orgwaters.com. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Furthermore, mass spectrometry is crucial for assessing the purity of the final product. By analyzing the mass spectrum of the synthesized this compound, the presence of any impurities can be detected, even at trace levels. The molecular weights of these impurities can provide clues to their identities, aiding in the development of effective purification strategies. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the product and any impurities, further confirming the identity and purity of the compound nih.gov.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the crystal packing of analogous indole derivatives offers a strong indication of the types of intermolecular interactions that would govern its solid-state architecture. The presence of an amino group (-NH₂), an indole N-H group, and a cyano group (-C≡N) suggests that hydrogen bonding will play a dominant role in the crystal packing.

It is highly probable that the indole N-H group and the amino group will act as hydrogen bond donors, while the nitrogen atom of the cyano group and the nitrogen of the amino group can act as hydrogen bond acceptors. This could lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets acs.org. For example, in the crystal structure of 5-aminoindole, the molecules are linked by N-H···N hydrogen bonds acs.org.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Indole N-H, Amino N-H | Cyano N, Amino N |

| π-π Stacking | Indole Ring | Indole Ring |

| C-H···π Interactions | Aromatic/Aliphatic C-H | Indole Ring |

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state reveals the preferred three-dimensional shape of a molecule in the solid phase. For this compound, the indole ring system is expected to be essentially planar. The substituents, the amino group at position 5 and the carbonitrile group at position 7, will lie in or very close to the plane of the indole ring.

The orientation of the amino group and the precise geometry of the indole ring can be influenced by the intermolecular interactions within the crystal lattice. For instance, the involvement of the amino group in hydrogen bonding can affect the C-N bond length and the H-N-H bond angles. Similarly, the planarity of the bicyclic indole system might show minor deviations to accommodate the strains imposed by the crystal packing forces. The study of related indole structures shows that the planarity of the indole ring is generally well-maintained, with only slight puckering in some cases, depending on the nature and position of the substituents ijcrt.orgmdpi.com. A detailed conformational analysis would require the experimental determination of its crystal structure.

Computational Chemistry and Theoretical Studies on 5 Amino 1h Indole 7 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of 5-amino-1H-indole-7-carbonitrile. These methods are instrumental in understanding the molecule's geometry, electronic landscape, and reactivity.

DFT is a widely employed computational method for predicting the molecular geometry and electronic structure of organic molecules, including indole (B1671886) derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of this compound in its ground state can be accurately determined. researchgate.net This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. These optimized geometrical parameters are in good agreement with experimental values where available. researchgate.net The electronic structure, once calculated, reveals the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Interactive Data Table: Predicted Geometric Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | 1.40 Å |

| Bond Length | C5-N(amino) | 1.38 Å |

| Bond Length | C6-C7 | 1.41 Å |

| Bond Length | C7-C(nitrile) | 1.44 Å |

| Bond Length | C(nitrile)≡N(nitrile) | 1.16 Å |

| Bond Angle | C4-C5-N(amino) | 121.0° |

| Bond Angle | C6-C7-C(nitrile) | 120.5° |

| Dihedral Angle | C4-C5-C6-C7 | 179.9° |

Note: The data in this table is representative and based on typical values for similar structures calculated using DFT.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov For indole derivatives, these orbitals are typically distributed across the aromatic system. In this compound, the amino group (an electron-donating group) is expected to raise the HOMO energy, while the nitrile group (an electron-withdrawing group) will likely lower the LUMO energy, leading to a potentially small HOMO-LUMO gap and enhanced reactivity.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.80 |

| Energy Gap (ΔE) | 3.70 |

Note: The data in this table is representative and based on typical values for similar structures calculated using DFT.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the amino group and the indole ring are expected to be electron-rich, while the hydrogen atoms of the amino group and the region around the nitrile group are likely to be electron-deficient.

Tautomerism and Isomerism Studies of this compound Analogs

Tautomerism is a common phenomenon in heterocyclic compounds, including indoles, and involves the migration of a proton. researchgate.netfrontiersin.org Indole itself can exist in tautomeric forms, although the 1H-indole form is the most stable. researchgate.net For analogs of this compound, computational studies can be employed to investigate the relative stabilities of different tautomers and isomers. nih.gov The presence of the amino group introduces the possibility of amino-imino tautomerism. DFT calculations can predict the energies of these different forms, providing insights into their equilibrium populations. The relative energies of tautomers can be influenced by solvent effects, which can also be modeled computationally. orientjchem.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic properties, such as vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.netmdpi.com The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.net Similarly, TD-DFT can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. mdpi.com For this compound, the predicted spectra would show characteristic peaks corresponding to the stretching and bending vibrations of the N-H, C≡N, and aromatic C-H bonds. The predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the indole ring system.

Interactive Data Table: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | Amino | 3450 |

| N-H Stretch (symmetric) | Amino | 3350 |

| C≡N Stretch | Nitrile | 2230 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Amino | 1300 |

Note: The data in this table is representative and based on typical values for similar structures calculated using DFT.

Research Applications and Functional Investigations of 5 Amino 1h Indole 7 Carbonitrile

Role as a Privileged Scaffold in Chemical Biology Research

The indole (B1671886) ring system is widely recognized as a "privileged scaffold" in chemical biology and drug discovery. researchgate.netrsc.orgnih.gov This is due to its prevalence in a vast number of natural products and synthetic compounds with diverse and significant biological activities, as well as its ability to mimic the structure of peptides and bind to a variety of biological receptors. researchgate.netnih.gov The core structure of 5-amino-1H-indole-7-carbonitrile serves as a versatile template for the synthesis of more complex molecules, allowing for systematic modifications to explore and optimize biological function. researchgate.net

The discovery of novel bioactive compounds based on the this compound scaffold relies on a variety of in vitro screening methodologies. These assays are designed to assess the biological effects of newly synthesized derivatives against specific targets or cellular processes.

Commonly employed techniques include:

Antiproliferative and Cytotoxicity Assays: These are fundamental in cancer research to identify compounds that inhibit cell growth or induce cell death. The MTT assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability. nih.gov Derivatives are often tested against a panel of human cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), to determine their potency and selectivity. nih.govekb.eg

Fluorescence-Based Screening: These methods are highly sensitive and are used for various purposes, including identifying molecules that bind to specific biological structures. For instance, fluorescence intermittency detection (FID) has been utilized to screen for compounds that bind to G-quadruplexes (G4), which are nucleic acid structures implicated in cancer. d-nb.info Thioflavin T (TO) is another fluorescent probe used in such displacement assays; its fluorescence is quenched when a test compound displaces it from the target, indicating a binding event. d-nb.info

Enzyme Inhibition Assays: For derivatives designed as enzyme inhibitors (e.g., kinase inhibitors), specific assays are used to measure the compound's ability to block enzyme activity. These assays are crucial for understanding the mechanism of action and for optimizing potency.

Cell-Based Mechanistic Assays: To delve deeper into the biological effects of active compounds, techniques like flow cytometry are used to analyze the cell cycle and detect apoptosis (programmed cell death). nih.gov This helps to understand how a compound exerts its antiproliferative effects.

The table below summarizes some of the screening methods used for indole derivatives.

| Screening Method | Purpose | Example Application |

| MTT Assay | Measures cell viability and cytotoxic effects. | Testing antiproliferative activity of indole derivatives against various cancer cell lines. nih.gov |

| Fluorescence Intermittency Detection (FID) | Screens for molecules binding to specific targets like G-quadruplexes. | Identifying novel G4-binding indole derivatives. d-nb.info |

| Kinase Inhibition Assays | Determines the potency of compounds in blocking specific kinase enzymes. | Evaluating indole derivatives as potential anticancer agents targeting cell proliferation pathways. |

| Flow Cytometry | Analyzes cell cycle distribution and apoptosis induction. | Investigating the mechanism of action of antiproliferative indole compounds. nih.gov |

Understanding how this compound derivatives interact with their biological targets is crucial for their development as therapeutic agents. The indole scaffold is known to interact with a wide range of biological molecules, including enzymes, receptors, and nucleic acids. researchgate.netnih.gov

Mechanistic studies on related indole compounds have revealed several modes of action:

Kinase Inhibition: Many indole derivatives have been identified as potent inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer. By blocking the ATP binding site of these kinases, such compounds can halt downstream signaling, leading to an inhibition of cell proliferation. mdpi.com For example, derivatives of the related compound 5-amino-1H-indole-6-carboxylic acid have been shown to inhibit kinases involved in cell growth.

Tubulin Polymerization Inhibition: The cytoskeleton protein tubulin is a well-established target for anticancer drugs. Some indole-based compounds have been shown to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govmdpi.com

Interaction with Nucleic Acids: Certain indole derivatives have been designed to bind to specific DNA or RNA structures, such as G-quadruplexes. d-nb.info These structures are found in telomeres and in the promoter regions of oncogenes like c-Myc. Stabilizing these G-quadruplexes with small molecules can inhibit the expression of these oncogenes, providing a novel anticancer strategy. d-nb.info

Induction of Apoptosis and Autophagy: Active indole compounds can trigger programmed cell death (apoptosis) or autophagy in cancer cells. Mechanistic studies have shown that these effects can be mediated through the modulation of various signaling pathways, such as those involving EGFR, MEK, and ERK proteins. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. semanticscholar.orgresearchgate.net For derivatives of this compound, SAR studies involve synthesizing a series of analogs with systematic modifications and evaluating their functional impact.

Key observations from SAR studies on related indole scaffolds include:

Influence of Substituents at Positions 5 and 7: The inherent electronic properties of this compound are defined by its substituents. The electron-donating amino group at position 5 can increase the nucleophilicity of the indole ring, while the electron-withdrawing cyano group at position 7 can stabilize negative charges in reaction intermediates. This electronic push-pull system can be exploited in molecular design.

Positional Importance of Substituents: The position of a substituent on the indole ring is often critical for activity. For instance, in one study on indole-based receptor agonists, moving a methoxy (B1213986) group from the C4-position (which abolished activity) to the C5-, C6-, or C7-position restored biological function. nih.gov This highlights that specific regions of the molecule are involved in key interactions with the biological target.

Impact of Substituent Type: The nature of the substituent (e.g., its size, lipophilicity, and electronic properties) dramatically influences biological activity. SAR studies have shown that adding small groups like methyl or fluoro, or more complex heterocyclic rings, can lead to significant changes in potency and selectivity. nih.govnih.govmdpi.com For example, the replacement of an electron-releasing group with an electron-withdrawing group can decrease activity in some series, while the opposite may be true in others. mdpi.com

The table below presents hypothetical SAR data for indole derivatives to illustrate the concept.

| Compound | R1 (Position 5) | R2 (Position 7) | Biological Activity (IC₅₀, nM) |

| Parent | -NH₂ | -CN | 1500 |

| Analog 1 | -OH | -CN | 2500 |

| Analog 2 | -NH₂ | -COOH | 1800 |

| Analog 3 | -NH-CH₃ | -CN | 800 |

| Analog 4 | -NH₂ | -C(=O)NH₂ | 3200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational methods are indispensable tools in modern drug discovery, allowing researchers to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov Docking studies can provide a rational basis for observed SAR and guide the design of new, more potent analogs. The calculations result in a "docking score," which estimates the binding affinity, and reveal key interactions such as hydrogen bonds, hydrophobic interactions, and Π-pi stacking between the ligand and specific amino acid residues in the target's binding pocket. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations can model the dynamic behavior of the ligand-target complex over time. nih.gov This can provide deeper insights into the stability of the predicted binding mode and the conformational changes that may occur upon ligand binding.

These computational studies have been widely applied to indole derivatives to predict their binding to targets like the main protease of SARS-CoV-2 and various protein kinases. nih.govsemanticscholar.org

Exploration in Materials Science

The unique chemical structure of this compound also makes it an interesting candidate for applications in materials science. The combination of a fluorescent indole core with reactive amino and cyano groups allows for its potential integration into larger functional systems. chemimpex.com

While specific applications for this compound itself are still emerging, related indole derivatives have been utilized in the development of functional organic materials.

Polymers and Dyes: The amino group provides a site for polymerization or for covalent attachment to other molecules. Indole derivatives are known to be used in the synthesis of fluorescent probes and dyes, which are essential for biological imaging and diagnostics. chemimpex.com The inherent fluorescence of the indole scaffold can be tuned by modifying its substituents.

Organic Electronics: The electron-rich indole system, particularly when functionalized with electron-donating and electron-withdrawing groups, possesses interesting photophysical and electronic properties that could be exploited in the development of organic semiconductors or other components for electronic devices.

The research into the full potential of this compound and its derivatives continues to expand, driven by the versatility of its privileged indole scaffold.

Optoelectronic and Photonic Properties of this compound Scaffolds

The exploration of novel organic molecules for optoelectronic and photonic applications is a burgeoning field of materials science. The inherent properties of the this compound scaffold, such as its aromatic system and the presence of both electron-donating and electron-withdrawing groups, suggest potential for interesting photophysical behaviors. These characteristics are often associated with compounds that exhibit fluorescence, non-linear optical (NLO) properties, and utility in devices like organic light-emitting diodes (OLEDs).

Research into the specific optoelectronic and photonic properties of this compound is still an emerging area, and detailed studies focusing solely on this compound are limited in the public domain. However, the broader class of indole derivatives has been investigated for their photophysical properties. For instance, the synthesis of various indole derivatives has been pursued to explore their fluorescence characteristics, which are promising for the development of fluorescent probes. d-nb.info The strategic placement of substituents on the indole ring is known to significantly influence the electronic and photophysical properties of these molecules. semanticscholar.orgrsc.org Studies on related arylcarbonitrile derivatives have also shown that these compounds can exhibit strong fluorescence, a property that is computationally analyzed using semi-empirical molecular orbital calculations. researchgate.net

Given the structural features of this compound, it is hypothesized that the intramolecular charge transfer (ICT) from the amino group to the cyano group upon photoexcitation could lead to a large Stokes shift and solvent-dependent emission spectra, which are desirable properties for molecular sensors and probes. Further experimental and theoretical investigations are necessary to fully elucidate the optoelectronic and photonic potential of this specific indole scaffold.

Applications in Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of complexes between metal ions and ligands. The this compound molecule possesses multiple potential coordination sites, including the nitrogen atom of the indole ring, the amino group, and the nitrile group, making it a candidate for use as a ligand in the synthesis of novel metal complexes. The ability of indole derivatives to coordinate with transition metals is well-documented, leading to the formation of complexes with diverse geometries and interesting biological and catalytic activities. mdpi.com

Currently, specific research detailing the use of this compound as a ligand in coordination chemistry is not widely available. However, the coordination behavior of related indole derivatives provides a framework for predicting its potential applications. For example, lanthanide amido complexes have been synthesized using bis(indolyl) ligands, demonstrating the ability of the indole nitrogen to coordinate with metal centers. nih.gov Furthermore, various transition metal complexes have been prepared with ligands containing indole moieties, and their biological activities have been evaluated. mdpi.comresearchgate.net The presence of the additional amino and cyano functional groups in this compound could allow for the formation of multinuclear complexes or coordination polymers with unique structural and functional properties. The synthesis and characterization of such complexes would be a valuable contribution to the field of coordination chemistry.

Investigations into Corrosion Inhibition Mechanisms

The study of organic molecules as corrosion inhibitors for metals in acidic environments is of significant industrial importance. Indole and its derivatives have been recognized as effective corrosion inhibitors due to the presence of the heterocyclic ring and nitrogen heteroatom, which can adsorb onto metal surfaces and form a protective layer. semanticscholar.orgsci-hub.se

The primary mechanism of corrosion inhibition by organic compounds is the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion. This adsorption can be classified as physisorption, chemisorption, or a combination of both. The nature of this interaction is often studied using adsorption isotherms.

For the closely related compound, 5-aminoindole (B14826) (5-AI), studies have shown that it is an effective corrosion inhibitor for mild steel in acidic media. researchgate.net The adsorption of 5-AI on the mild steel surface has been found to obey the Langmuir adsorption isotherm. researchgate.net This isotherm model assumes the formation of a monolayer of the inhibitor on the metal surface. The free energy of adsorption (ΔG°ads) for 5-AI was calculated to be -27.71 kJ/mol, indicating a spontaneous adsorption process that likely involves both physisorption and chemisorption. researchgate.net In another study, the adsorption of 5-aminoindole and 5-chloroindole (B142107) on mild steel in sulfuric acid was found to follow the Frumkin isotherm, which accounts for lateral interactions between the adsorbed molecules. sci-hub.se

The adsorption characteristics are influenced by the inhibitor's concentration and the temperature of the corrosive environment. Generally, the inhibition efficiency increases with increasing inhibitor concentration. sci-hub.se

Table 1: Adsorption Isotherm Parameters for 5-Aminoindole on Mild Steel

| Parameter | Value | Reference |

|---|---|---|

| Adsorption Isotherm | Langmuir | researchgate.net |

| ΔG°ads (kJ/mol) | -27.71 | researchgate.net |

This data is for the related compound 5-aminoindole.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. ijcsi.pro These calculations provide insights into parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface.

Table 2: Representative Quantum Chemical Parameters for Indole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Indole | -5.58 | -0.38 | 5.20 | 85.2 | researchgate.net (Theoretical) |

| 5-Aminoindole | -5.23 | -0.15 | 5.08 | 92.6 | researchgate.net (Theoretical) |

This data is for related indole derivatives and serves as a comparative reference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.